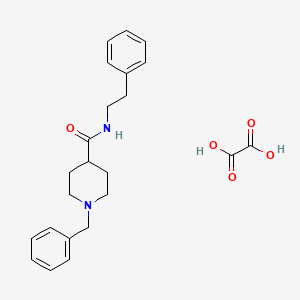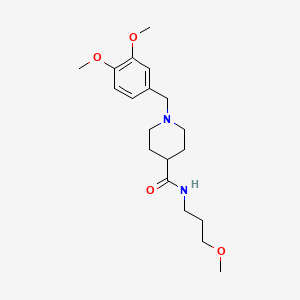
1-(3,4-dimethoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide
Overview
Description
1-(3,4-dimethoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide, also known as ABT-199, is a small-molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including lymphoma, leukemia, and solid tumors. ABT-199 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.
Mechanism of Action
1-(3,4-dimethoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide binds to the hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, resulting in the programmed cell death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that have low levels of BCL-2. This selectivity is thought to be due to the high affinity of this compound for BCL-2, which allows it to specifically target cancer cells that are dependent on BCL-2 for survival.
Advantages and Limitations for Lab Experiments
1-(3,4-dimethoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for BCL-2, its ability to induce apoptosis in cancer cells, and its potential for use in combination therapies. However, this compound also has some limitations, including the development of resistance in some cancer cells and the potential for toxicity in normal cells that express high levels of BCL-2.
Future Directions
There are several future directions for the development of 1-(3,4-dimethoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide and related compounds. These include the identification of biomarkers that can predict response to this compound, the development of combination therapies that enhance the efficacy of this compound, and the evaluation of this compound in other types of cancer that overexpress BCL-2. Additionally, there is ongoing research to develop second-generation BCL-2 inhibitors that may overcome some of the limitations of this compound.
Scientific Research Applications
1-(3,4-dimethoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that have low levels of BCL-2.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-23-12-4-9-20-19(22)16-7-10-21(11-8-16)14-15-5-6-17(24-2)18(13-15)25-3/h5-6,13,16H,4,7-12,14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJCMPBMYOKUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





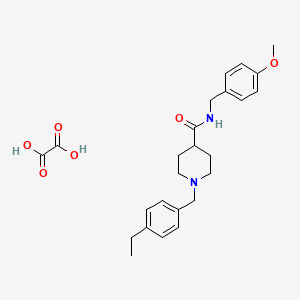
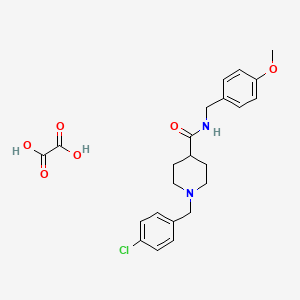


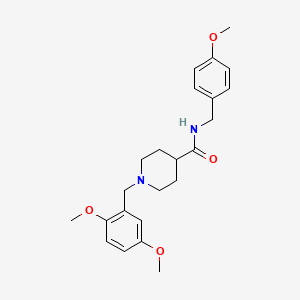

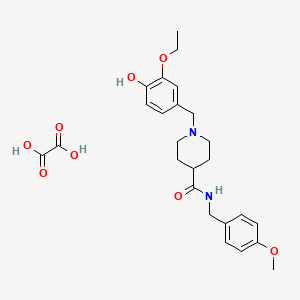
![1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949724.png)
![N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)
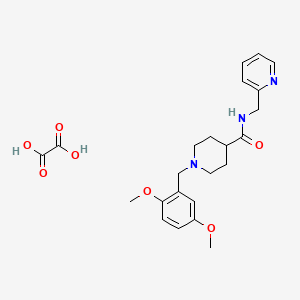
![1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949752.png)
